1,2-Dibromo-3-methylbutane

Physical Property Benchmarking Isomer Separation Thermodynamics

For researchers elucidating reaction mechanisms, 1,2-Dibromo-3-methylbutane is a non-negotiable substrate. Its specific vicinal bromine arrangement and methyl branch are critical for studying Type I dyotropic rearrangements and introducing stereochemical complexity via its two chiral centers. Avoid scientifically invalid substitutions with isomers like 2,3-dibromo-2-methylbutane, whose divergent boiling points and achiral nature compromise separation method development and stereochemical outcomes. Secure this specific isomer to ensure reproducible, predictable results in your physical organic and synthetic chemistry workflows.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 10288-13-8
Cat. No. B087708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-methylbutane
CAS10288-13-8
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCC(C)C(CBr)Br
InChIInChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3
InChIKeyXCVOFNNXLRFMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3-methylbutane (CAS 10288-13-8): Vicinal Dibromide for Mechanism-Driven Synthesis and Physical Property Benchmarking


1,2-Dibromo-3-methylbutane (DBMB, CAS 10288-13-8) is a branched, vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol [1]. It is characterized by the presence of two bromine atoms on adjacent carbon atoms (a vicinal arrangement) and a methyl branch on the third carbon, creating two stereocenters and yielding a mixture of diastereomers [2]. Its predicted physical properties, such as a density of 1.7±0.1 g/cm³ and a boiling point of 177.0±8.0 °C at 760 mmHg , provide a baseline for understanding its behavior relative to its structural isomers.

The Critical Role of Precise Isomer Selection: Why 1,2-Dibromo-3-methylbutane Cannot Be Replaced by Generic Vicinal Dibromides


Within the C5H10Br2 isomer family, the specific location of the methyl branch and the bromine atoms dictates distinct physical properties and, more critically, divergent reaction pathways and product outcomes [1]. A generic substitution of 1,2-dibromo-3-methylbutane with a close analog like 1,2-dibromo-2-methylbutane or 2,3-dibromo-2-methylbutane is not a scientifically valid or industrially prudent practice. The differences in boiling point, density, and stereochemical architecture (e.g., the presence and nature of chiral centers) directly impact purification, formulation, and the stereochemical course of subsequent reactions, particularly in eliminations and rearrangements [2]. The following evidence underscores why the specific procurement of 1,2-dibromo-3-methylbutane is necessary for achieving predictable and reproducible scientific results.

Quantitative Differentiation of 1,2-Dibromo-3-methylbutane: A Comparative Guide to Physical and Stereochemical Properties


Higher Boiling Point Distinguishes 1,2-Dibromo-3-methylbutane from Its Positional Isomers

1,2-Dibromo-3-methylbutane exhibits a higher predicted normal boiling point compared to its positional isomers. This 11.3 °C difference is a quantifiable parameter for assessing purity and predicting behavior in distillation-based separations .

Physical Property Benchmarking Isomer Separation Thermodynamics

1,2-Dibromo-3-methylbutane vs. 1,2-Dibromobutane: Impact of a Methyl Branch on Density and Packing

The presence of a methyl branch on the carbon chain in 1,2-dibromo-3-methylbutane leads to a significant reduction in density compared to its linear analog, 1,2-dibromobutane. The linear compound is approximately 6.5% denser, a difference that can influence miscibility, separation, and formulation behavior .

Density Measurement Structure-Property Relationships Formulation

Distinct Stereochemical Profile: Two Chiral Centers Enable Disastereomeric Differentiation in Asymmetric Synthesis

1,2-Dibromo-3-methylbutane possesses two chiral centers (at C2 and C3), a feature not shared by its achiral isomer 1,2-dibromo-2-methylbutane. This structural distinction means that 1,2-dibromo-3-methylbutane exists as a mixture of diastereomers, offering a unique entry point for chiral pool synthesis and the study of stereospecific reactions [1][2].

Stereochemistry Chiral Pool Synthesis Disastereomer Separation

Unique Substrate for Dyotropic Rearrangement Studies Due to Vicinal Bromine Arrangement

The 1,2-relationship of the bromine atoms in 1,2-dibromo-3-methylbutane is a prerequisite for its participation in Type I dyotropic rearrangements, a concerted, uncatalyzed migration process. This mechanism is not accessible to analogs where the bromine atoms are not vicinal, such as 1,3- or 2,3-dibromo isomers [1].

Reaction Mechanisms Physical Organic Chemistry DFT Calculations

Evidence-Backed Application Scenarios for 1,2-Dibromo-3-methylbutane in Research and Development


Physical Organic Chemistry Research: Mechanistic Probe for Dyotropic Rearrangements

As a vicinal dibromide with a specific substitution pattern, 1,2-dibromo-3-methylbutane is a valuable model substrate for investigating Type I 1,2-dyotropic rearrangements . Its use allows researchers to isolate and study the stereoelectronic effects governing these concerted migrations, a class of reactions not accessible to non-vicinal or geminal dibromo isomers. This makes it an essential compound for physical organic chemistry laboratories focused on reaction mechanism elucidation.

Stereoselective Synthesis and Chiral Pool Applications

The presence of two chiral centers (C2 and C3) makes 1,2-dibromo-3-methylbutane a useful building block for introducing stereochemical complexity into target molecules . It can serve as a starting material for the synthesis of enantioenriched or diastereomerically pure compounds via stereospecific substitution or elimination reactions. This differentiates it from achiral dibromoalkanes like 1,2-dibromo-2-methylbutane, which cannot be used for stereochemical diversification.

Development and Validation of Analytical Methods for Isomer Separation

Due to its distinct boiling point (177.0 °C) relative to its positional isomers like 2,3-dibromo-2-methylbutane (165.7 °C) , 1,2-dibromo-3-methylbutane is an ideal candidate for developing and validating gas chromatography (GC) or other separation methods for complex dibromoalkane mixtures. Its use as a reference standard helps ensure accurate identification and quantification in industrial process streams or environmental monitoring.

Computational Chemistry and Thermodynamic Property Benchmarking

The predicted thermodynamic properties of 1,2-dibromo-3-methylbutane, such as its enthalpy of vaporization (39.6±3.0 kJ/mol) and vapor pressure (1.4±0.3 mmHg at 25°C) , provide a dataset for benchmarking and validating computational chemistry models. These models are used to predict the behavior of related organobromine compounds, and the specific data for this isomer contributes to a more robust and accurate understanding of structure-property relationships.

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